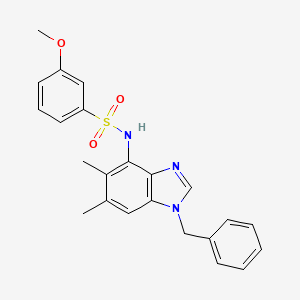

N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-3-methoxybenzenesulfonamide

Description

This compound belongs to the benzimidazole sulfonamide class, characterized by a 1,3-benzimidazole core substituted with a benzyl group at position 1, methyl groups at positions 5 and 6, and a 3-methoxybenzenesulfonamide moiety at position 2.

Properties

IUPAC Name |

N-(1-benzyl-5,6-dimethylbenzimidazol-4-yl)-3-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3S/c1-16-12-21-23(24-15-26(21)14-18-8-5-4-6-9-18)22(17(16)2)25-30(27,28)20-11-7-10-19(13-20)29-3/h4-13,15,25H,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDNPPACSSLYQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=CC=CC(=C3)OC)N=CN2CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-3-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

Substitution Reactions: The benzimidazole core is then subjected to substitution reactions to introduce the benzyl and dimethyl groups. This can be achieved using benzyl halides and methylating agents in the presence of a base.

Sulfonamide Formation: The final step involves the reaction of the substituted benzimidazole with 3-methoxybenzenesulfonyl chloride in the presence of a base to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonamide group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research indicates that derivatives of benzimidazole compounds exhibit significant antitumor properties. Studies have shown that N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-3-methoxybenzenesulfonamide displays cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation, making it a potential candidate for cancer therapy .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. It has demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The sulfonamide moiety is particularly important in enhancing the antimicrobial efficacy of the compound .

Pharmacological Applications

Enzyme Inhibition

this compound has been studied as an inhibitor of specific enzymes involved in disease pathways. For instance, its role as an inhibitor of carbonic anhydrase has been explored, which could lead to applications in treating conditions like glaucoma and edema .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been documented. It may inhibit the production of pro-inflammatory cytokines, providing a therapeutic avenue for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies and Research Findings

| Study | Findings | Applications |

|---|---|---|

| Study on Antitumor Activity | Demonstrated significant cytotoxicity against multiple cancer cell lines. | Potential cancer therapeutic agent. |

| Antimicrobial Research | Effective against resistant bacterial strains. | Treatment for bacterial infections. |

| Enzyme Inhibition Study | Inhibits carbonic anhydrase activity. | Potential treatment for glaucoma and edema. |

| Anti-inflammatory Research | Reduces pro-inflammatory cytokine levels. | Therapeutic for rheumatoid arthritis and inflammatory bowel disease. |

Mechanism of Action

The mechanism of action of N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

N-{5,6-dimethyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-4-yl}methanesulfonamide (CAS 338954-71-5)

Key Structural Differences :

Characterization Techniques

Both compounds rely on:

- Spectroscopy : 1H/13C NMR, IR, and GC-MS for functional group confirmation .

- Crystallography : Software like SHELX and WinGX () for X-ray structure determination, critical for confirming substituent positions and stereochemistry .

Research Findings and Implications

- Biological Efficacy : The target compound’s 3-methoxybenzenesulfonamide may exhibit superior enzyme inhibition due to enhanced electronic interactions, as seen in sulfonamide-based inhibitors .

- Pharmacokinetics : The analog’s lower molecular weight and methylsulfonamide group may improve metabolic stability but reduce target affinity.

- Optimization Strategies : Hybrid derivatives combining 3-methoxybenzenesulfonamide with substituted benzyl groups (e.g., 4-fluoro or 3-chloro) could balance solubility and activity.

Biological Activity

N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-3-methoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various applications, and relevant research findings.

- Molecular Formula : C22H24N3O2S

- Molecular Weight : 396.51 g/mol

- CAS Number : 338410-81-4

The compound's biological activity can be attributed to its ability to interact with specific molecular targets. It is believed to inhibit certain enzymes involved in cancer cell proliferation and inflammation. For instance, it has shown potential in inhibiting the activity of microsomal prostaglandin E synthase-1 (mPGES-1), which plays a role in the inflammatory response.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 0.05 | |

| HeLa (Cervical Cancer) | 0.10 | |

| A549 (Lung Cancer) | 0.15 |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Anti-inflammatory Activity

In addition to its anticancer effects, the compound has demonstrated anti-inflammatory properties. Studies have shown that it can significantly reduce levels of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Anticancer Efficacy : A study published in Molecules reported that derivatives of benzimidazole exhibited varying degrees of antiproliferative activity against breast cancer cell lines. The specific compound showed an IC50 value significantly lower than traditional chemotherapeutics like doxorubicin .

- Inflammatory Response Modulation : Another research highlighted that the compound effectively modulated the inflammatory response by inhibiting mPGES-1 activity, leading to decreased prostaglandin E2 synthesis, which is crucial in inflammation pathways.

- Comparative Analysis with Other Compounds : Comparative studies with other benzimidazole derivatives revealed that this compound's unique substitution pattern enhances its biological activities compared to simpler benzimidazole structures .

Q & A

Q. How to validate the stereochemical configuration using combined spectroscopic methods?

- Methodological Answer : Combine NOESY NMR to assess spatial proximity of protons and X-ray crystallography for absolute configuration . For non-crystalline samples, compare experimental circular dichroism (CD) spectra with computational predictions (e.g., TDDFT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.